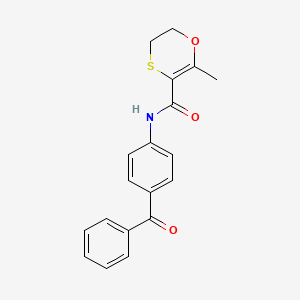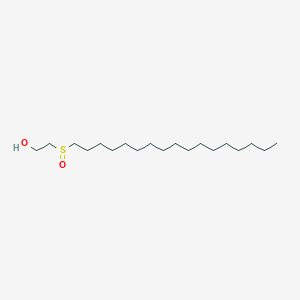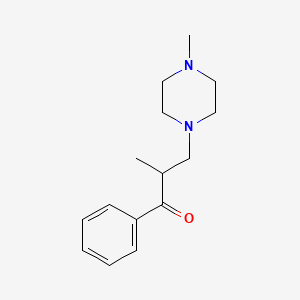
N-Butyl-N,N-dimethylbutan-1-aminium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-N,N-dimethylbutan-1-aminium iodide is a quaternary ammonium compound It is characterized by the presence of a positively charged nitrogen atom bonded to four alkyl groups, including a butyl group and two methyl groups, with an iodide ion as the counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N,N-dimethylbutan-1-aminium iodide typically involves the quaternization of N,N-dimethylbutan-1-amine with an alkyl halide, such as butyl iodide. The reaction is usually carried out in an aprotic solvent like acetonitrile or acetone under reflux conditions. The general reaction scheme is as follows:
N,N-dimethylbutan-1-amine+Butyl iodide→N-Butyl-N,N-dimethylbutan-1-aminium iodide
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control ensures the efficient production of the compound.
化学反应分析
Types of Reactions
N-Butyl-N,N-dimethylbutan-1-aminium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium structure.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. These reactions are typically carried out in polar solvents like water or ethanol.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted quaternary ammonium compounds.
Oxidation and Reduction: Depending on the reagents used, the products can vary, but they generally involve changes to the alkyl groups attached to the nitrogen atom.
科学研究应用
N-Butyl-N,N-dimethylbutan-1-aminium iodide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound can be used in the study of cell membranes and ion channels due to its ability to interact with lipid bilayers.
Industry: The compound is used in the formulation of surfactants and detergents, where its amphiphilic nature helps in the emulsification of oils and fats.
作用机制
The mechanism by which N-Butyl-N,N-dimethylbutan-1-aminium iodide exerts its effects is primarily through its interaction with negatively charged species. The positively charged nitrogen atom can form ionic bonds with anions, facilitating various chemical reactions. In biological systems, the compound can interact with cell membranes, altering their permeability and affecting ion transport.
相似化合物的比较
Similar Compounds
N,N-Dimethylbutylamine: Similar structure but lacks the quaternary ammonium ion.
N-Butyl-N,N-dimethylbutan-1-amine: Similar structure but without the iodide ion.
N-Butylammonium iodide: Contains a butyl group but lacks the dimethyl groups.
Uniqueness
N-Butyl-N,N-dimethylbutan-1-aminium iodide is unique due to its quaternary ammonium structure, which imparts distinct chemical and physical properties. This structure enhances its solubility in water and its ability to act as a phase transfer catalyst, making it more versatile compared to its similar compounds.
属性
CAS 编号 |
61134-94-9 |
|---|---|
分子式 |
C10H24IN |
分子量 |
285.21 g/mol |
IUPAC 名称 |
dibutyl(dimethyl)azanium;iodide |
InChI |
InChI=1S/C10H24N.HI/c1-5-7-9-11(3,4)10-8-6-2;/h5-10H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
ADCFSTWINMTPQD-UHFFFAOYSA-M |
规范 SMILES |
CCCC[N+](C)(C)CCCC.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




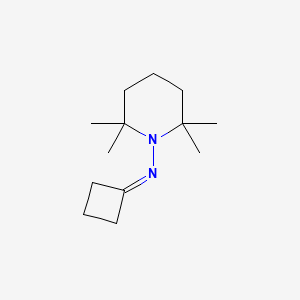
![(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane](/img/structure/B14600713.png)
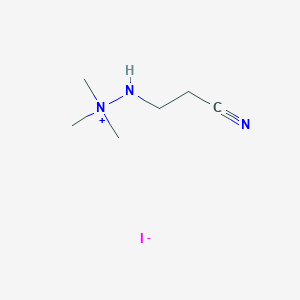

![Methanone, (4-methylphenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14600726.png)
![1-Nitro-3-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]benzene](/img/structure/B14600731.png)
![Trimethyl[(6-methylhepta-1,5-dien-2-YL)oxy]silane](/img/structure/B14600743.png)

